2-Methanidyl-2-methylpropane;rhenium
Description
Overview of Rhenium in Organometallic Chemistry: Oxidation States and Coordination Diversity
Rhenium is a transition metal that exhibits a remarkable range of oxidation states in its compounds, from -3 to +7. wikipedia.org This versatility is a cornerstone of its rich organometallic chemistry, allowing it to form stable complexes with a wide variety of organic ligands. The ability of rhenium to readily change its oxidation state is a key factor in its catalytic activity and the diversity of its known compounds. unm.edu
The coordination environment around the rhenium center can vary significantly, from simple homoleptic alkyls and aryls to more complex structures involving cyclopentadienyl (B1206354) (Cp) rings, carbonyls (CO), and various carbene and carbyne ligands. researchgate.net A notable characteristic of organorhenium chemistry is the stability of complexes where organic ligands coexist with oxo or imido ligands in the same coordination sphere. wikipedia.org This allows for the fine-tuning of the electronic and steric properties of the metal center, influencing the reactivity and catalytic potential of the complex.
The coordination number, which is the number of atoms directly bonded to the central rhenium atom, also shows great diversity. unm.edu This flexibility in both oxidation state and coordination geometry contributes to the vast and varied landscape of organorhenium compounds. nih.gov
Historical Context of Organorhenium Compound Development
The history of organometallic chemistry dates back to the 18th and 19th centuries with the synthesis of compounds like Cadet's fuming liquid and Zeise's salt. openochem.orgslideshare.netlibretexts.org The development of organorhenium chemistry is a more recent chapter in this history. A significant milestone in the field was the synthesis of dirhenium decacarbonyl (Re₂(CO)₁₀), which has become a common starting material for a vast number of other organorhenium compounds. wikipedia.org
One of the first transition metal hydride complexes to be reported was a rhenium compound, (C₅H₅)₂ReH. wikipedia.org The discovery and development of cyclopentadienyl complexes, such as (C₅H₅)Re(CO)₃, further expanded the field. In the latter half of the 20th century, significant advancements were made in the synthesis of high-oxidation-state organorhenium compounds. A notable example is methylrhenium trioxide (CH₃ReO₃), a stable high-oxidation state metal alkyl complex that has been utilized as a catalyst in various laboratory reactions. wikipedia.org
The exploration of multiple metal-carbon bonds led to the synthesis and characterization of rhenium alkylidene (carbene) and alkylidyne (carbyne) complexes. These compounds, particularly the neopentylidene and neopentylidyne complexes developed by researchers like Richard R. Schrock, have been pivotal in understanding and developing olefin metathesis catalysts. acs.orgdocumentsdelivered.com
Relevance of Organorhenium Complexes in Modern Chemical Research
Organorhenium complexes continue to be a subject of intense research due to their diverse applications and the fundamental chemical insights they provide. osti.gov In catalysis, rhenium compounds have shown activity in a variety of transformations. Methylrhenium trioxide (MTO) and other organylrhenium trioxides are effective catalysts for oxidation reactions, such as the epoxidation of alkenes, and for olefin metathesis when activated by a Lewis acid. wikipedia.org
The unique reactivity of rhenium complexes has also led to the discovery of novel reaction pathways. nih.gov The reluctance of rhenium to form coordinatively unsaturated complexes has resulted in the observation of new types of reaction mechanisms. osti.gov
Furthermore, organorhenium complexes are being investigated for their potential applications in materials science and medicine. The photophysical properties of some rhenium carbonyl complexes make them interesting candidates for use in luminescent materials and sensors. mdpi.com In the realm of medicinal chemistry, rhenium complexes are being explored for their potential as therapeutic and diagnostic agents, partly due to the chemical similarities between rhenium and technetium, an element widely used in radiopharmaceuticals. nih.govnih.gov The development of rhenium compounds with anticancer and antibiotic properties is an active area of contemporary research. mdpi.comnih.gov
Detailed Research Findings on Rhenium Neopentylidyne Complexes
The compound "2-Methanidyl-2-methylpropane;rhenium" is a non-standard name for what is understood in the chemical literature as a rhenium complex containing a neopentylidyne ligand (≡C-C(CH₃)₃). Research in this area has primarily focused on high-oxidation-state rhenium(VII) complexes that also feature neopentylidene (=CH-C(CH₃)₃) ligands. These compounds are significant for their role in advancing the understanding of multiple metal-carbon bonds and their applications in catalysis.
One of the key compounds in this class is [Re(≡CCMe₃)(=CHCMe₃)(NH₂CMe₃)Cl₂]₂. acs.org The synthesis of such complexes often involves a series of carefully controlled reactions starting from rhenium precursors with imido ligands. For instance, the reaction of Re(NCMe₃)₂(CH₂CMe₃)₃ can lead to the formation of a neopentylidene complex, which can then be converted to a neopentylidyne complex through protonation. acs.org
Detailed structural analysis, often through X-ray crystallography, has been crucial in characterizing these molecules. For example, the structure of a related complex, Re(CCMe₃)(CHCMe₃)py₂I₂, revealed a geometry with mutually trans iodide and mutually cis pyridine (B92270) ligands. acs.org
Below are tables summarizing key data related to these rhenium neopentylidyne complexes based on available research findings.
Table 1: Representative Rhenium Neopentylidyne and Related Complexes
| Compound/Complex | Key Features | Synthetic Precursor (Example) | Reference |
|---|---|---|---|
| Re(NCMe₃)₂(=CHCMe₃)(CH₂CMe₃) | A yellow-orange oil, serves as a precursor to neopentylidyne complexes. | Attempts to prepare Re(NCMe₃)₂(CH₂CMe₃)₃. | acs.org |
| [Re(≡CCMe₃)(=CHCMe₃)(NH₂CMe₃)Cl₂]₂ | A dimeric neopentylidyne complex. | Protonation of Re(NCMe₃)₂(=CHCMe₃)(CH₂CMe₃). | acs.org |
| Re(≡CCMe₃)(=CHCMe₃)(OCMe₃)₂ | A derivative showcasing ligand substitution. | Derived from [Re(≡CCMe₃)(=CHCMe₃)(NH₂CMe₃)Cl₂]₂. | acs.org |
| Re(≡CCMe₃)(=CHCMe₃)py₂I₂ | Structurally characterized by X-ray diffraction. | Derived from [Re(≡CCMe₃)(=CHCMe₃)(NH₂CMe₃)Cl₂]₂. | acs.org |
Table 2: Spectroscopic and Structural Data for a Rhenium Neopentylidyne Complex Derivative
Data for Re(CCMe₃)(CHCMe₃)py₂I₂
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Z (molecules per unit cell) | 4 | acs.org |
| Rhenium-Neopentylidyne Bond (Re≡C) | Characteristic short bond length indicative of a triple bond. | acs.org |
Structure
3D Structure of Parent
Properties
CAS No. |
62534-84-3 |
|---|---|
Molecular Formula |
C20H44Re-4 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-methanidyl-2-methylpropane;rhenium |
InChI |
InChI=1S/4C5H11.Re/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1; |
InChI Key |
IJBSNCBLFCVFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Re] |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design in Rhenium Systems
Principles of Ligand Design for Rhenium Coordination
The design of ligands for rhenium coordination is a nuanced process governed by the desired properties of the resulting complex, such as its oxidation state, coordination geometry, reactivity, and photophysical characteristics. Rhenium can exist in oxidation states ranging from -3 to +7, and the choice of ligand is crucial in stabilizing a particular state. thieme-connect.de
Key principles in ligand design for rhenium complexes include:
Electronic Effects: The electron-donating or -withdrawing nature of a ligand significantly influences the electron density at the rhenium center. For instance, strong σ-donating and π-accepting ligands, such as carbon monoxide (CO), are adept at stabilizing low-oxidation-state rhenium, as seen in the ubiquitous fac-[Re(CO)₃]⁺ core. nih.govmdpi.com Conversely, strong σ- and π-donating ligands like oxo or nitrido ligands are essential for stabilizing high-oxidation-state rhenium complexes.
Steric Hindrance: The size and bulkiness of a ligand play a critical role in determining the coordination number and geometry of the rhenium complex. Bulky ligands can prevent the coordination of additional ligands, leading to lower coordination numbers and can also be used to create specific chiral environments around the metal center.
Chelate Effect: Polydentate ligands, which bind to the rhenium center through multiple donor atoms, form more stable complexes than a series of corresponding monodentate ligands. This enhanced stability, known as the chelate effect, is entropically driven.
Chelation and Ancillary Ligand Influence on the Rhenium Center
Ancillary, or "spectator," ligands are those that remain coordinated to the metal center during a chemical reaction, influencing the reactivity of the other ligands. In rhenium chemistry, the careful selection of ancillary ligands is paramount in tuning the electronic and steric properties of the metal center.
Polypyridyl and Diimine Ligand Systems
Polypyridyl and diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), are among the most extensively studied ligands in rhenium chemistry. They are bidentate, binding to the rhenium center through two nitrogen atoms, and possess low-lying π* orbitals that can accept electron density from the metal, a property known as π-backbonding.
These ligands are particularly important in the chemistry of rhenium(I) tricarbonyl complexes of the general formula fac-[Re(CO)₃(N^N)L]ⁿ⁺ (where N^N is a diimine ligand). nih.govnih.gov The photophysical properties of these complexes, such as their luminescence, are highly tunable by modifying the diimine ligand. Electron-donating substituents on the diimine ligand can raise the energy of the metal-to-ligand charge transfer (MLCT) excited state, leading to blue-shifted emission, while electron-withdrawing groups have the opposite effect. nih.gov
Table 1: Selected Rhenium(I) Diimine Complexes and their Photophysical Properties
| Complex | Diimine Ligand (N^N) | λ_abs (nm) | λ_em (nm) |
| fac-[Re(CO)₃(bpy)Cl] | 2,2'-bipyridine | ~370 | ~530 |
| fac-[Re(CO)₃(phen)Cl] | 1,10-phenanthroline | ~370 | ~530 |
| fac-[Re(CO)₃(4,4'-di-tert-butyl-2,2'-bipyridine)Br] | 4,4'-di-tert-butyl-2,2'-bipyridine | 368 | - |
| fac-[Re(CO)₃(dppz)Cl] | dipyrido[3,2-a:2',3'-c]phenazine | ~370, ~430 | ~600 |
Data compiled from various sources for illustrative purposes. nih.gov
Phosphine (B1218219) and Nitrogen-Based Ligand Architectures
Phosphine ligands (PR₃) are versatile ancillary ligands in rhenium chemistry. Their electronic and steric properties can be finely tuned by varying the R groups. Electron-rich phosphines are strong σ-donors, while those with electronegative substituents can also act as π-acceptors. The steric bulk of phosphines, often quantified by the Tolman cone angle, can be used to control the coordination environment of the rhenium center. For instance, the use of bulky phosphines can facilitate the formation of low-coordinate complexes. mdpi.com
Nitrogen-based ligands, beyond diimines, encompass a vast array of structures including amines, amides, and imides. These ligands are crucial in stabilizing a range of oxidation states. For example, terminal imido (RN²⁻) ligands are effective in stabilizing high-oxidation-state rhenium complexes.
Porphyrinoid and Macrocyclic Ligands
Porphyrins and related macrocyclic ligands are tetradentate N-donors that can coordinate to rhenium, forming highly stable complexes. The porphyrin macrocycle provides a rigid, planar coordination environment that can influence the reactivity of the rhenium center. These complexes have been investigated for their potential applications in catalysis and medicine. The extensive π-system of the porphyrin ligand also gives rise to rich electronic absorption and emission properties.
Stereochemical Control and Chirality in Rhenium Complex Design
The design of chiral rhenium complexes is of significant interest for applications in asymmetric catalysis and as chiral probes. Chirality in rhenium complexes can arise from several sources:
Chiral Ligands: The coordination of an enantiomerically pure ligand to a rhenium center can induce chirality in the resulting complex.
Chiral-at-Metal: Octahedral complexes with appropriate ligand arrangements can be chiral, even if all the ligands are achiral. For example, a complex of the type [M(A-A)₂(B-B)] (where A-A and B-B are different bidentate ligands) can exist as enantiomers.
Helical Chirality: In some complexes with extended ligand systems, the ligand itself may adopt a helical conformation upon coordination, leading to a chiral molecule.
The stereochemistry of the resulting complex can be controlled through the careful selection of ligands and reaction conditions. For example, the use of bulky substituents on a ligand can favor the formation of one diastereomer over another.
Synthetic Methodologies for Organorhenium Complexes
Advanced Synthetic Strategies for Rhenium-Carbon Bond Formation
The creation of a stable rhenium-carbon bond is the cornerstone of organorhenium synthesis. The methodologies to achieve this are diverse, often tailored to the desired oxidation state of the rhenium center and the nature of the ancillary ligands.
Ligand Substitution Pathways in Rhenium Carbonyl Precursors
Rhenium carbonyl complexes are among the most common and versatile starting materials in organorhenium chemistry. Dirhenium decacarbonyl, Re₂(CO)₁₀, and bromopentacarbonylrhenium(I), Re(CO)₅Br, serve as key entry points. The synthesis of Re-C bonds from these precursors is typically achieved through ligand substitution reactions, where one or more carbonyl (CO) or halide ligands are replaced by an organic moiety.
The reduction of Re₂(CO)₁₀ with sodium amalgam yields the potent nucleophile Na[Re(CO)₅], which readily reacts with alkyl halides to form alkylrhenium complexes. wikipedia.org Similarly, the anionic complex [NEt₄]₂[Re(CO)₃Br₃] can be used as a starting material. Its reaction with bidentate (N,O) ligands in water, followed by substitution with phosphine (B1218219) ligands, demonstrates a pathway to mixed-ligand organorhenium species. nih.gov
Thermal or photochemical activation is often necessary to promote ligand substitution. For instance, thermal reactions of [Re(CO)₅Cl] with azodicarboxylate ligands can produce dinuclear rhenium complexes, although this method can be sensitive to thermal decomposition of the ligands. nih.gov Microwave-assisted synthesis has emerged as a valuable technique to accelerate these reactions, allowing for the preparation of tricarbonylrhenium(I) pentylcarbonato complexes from Re₂(CO)₁₀ in significantly reduced reaction times. nih.gov
Table 1: Examples of Ligand Substitution Reactions
| Precursor | Reagent(s) | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Re₂(CO)₁₀ | 1. Na/Hg 2. RX (Alkyl Halide) | Alkylrhenium Carbonyl | Stepwise reaction | wikipedia.org |
| [NEt₄]₂[Re(CO)₃Br₃] | 1. Quinaldic acid, H₂O 2. Phosphine (PTA or CAP), MeOH | Mixed-Ligand [2+1] Complex | Reflux | nih.gov |
| Re(CO)₅Cl | Azodicarboxylate Ligand | Dinuclear Azo-bridged Complex | Thermal activation | nih.gov |
| Re₂(CO)₁₀ | α-diimine, 1-pentanol, CO₂ | Pentylcarbonato Complex | Microwave irradiation | nih.gov |
Oxidative Addition and Reduction-Based Synthesis
Redox reactions provide a powerful avenue for the formation of Re-C bonds, allowing for changes in the metal's oxidation state and coordination number.
Oxidative addition involves the addition of a substrate (e.g., C-H or C-X) to the metal center, which increases the formal oxidation state and coordination number of the rhenium. wikipedia.orglibretexts.org This process is crucial in C-H activation, where a coordinatively unsaturated, lower-valent rhenium complex cleaves a carbon-hydrogen bond to form new rhenium-hydride and rhenium-alkyl bonds. acs.orgnih.gov For example, photolysis of (C₅Me₅)Re(PMe₃)H₂ can induce the loss of H₂ and subsequent oxidative addition of an alkane. acs.org The efficiency and thermodynamics of oxidative addition are highly dependent on the ancillary ligands attached to the rhenium center. nih.gov
Reductive elimination , the microscopic reverse of oxidative addition, involves the formation of a new bond between two ligands and their subsequent detachment from the metal, which decreases the rhenium's oxidation state and coordination number. umb.eduwikipedia.org This step is often the final, product-forming stage in catalytic cycles. For instance, thermal reactions of certain chloroaryl rhenium complexes can lead to reductive elimination, forming a new C-C bond and a reduced rhenium species. scribd.com The propensity for reductive elimination versus other pathways, like α-elimination, can be finely tuned by the choice of ligands and reaction conditions. acs.orgacs.org
Novel Approaches in Organorhenium Synthesis
Beyond classical methods, research continues to uncover innovative strategies for organorhenium synthesis. One such area is the use of metathesis reactions. For example, a high-valent phosphonioalkylidyne rhenium complex can react with diphenylketene (B1584428) in a metathetical reaction to yield a novel allenylidene rhenium(VII) complex. nih.govfigshare.com Another approach involves the alkylation of high-valent rhenium oxide precursors. The reaction of Re₂O₇ with tetramethyltin (B1198279) is a well-established route to the important catalyst methyltrioxorhenium(VII) (MTO). wikipedia.org Similarly, high-valent oxo-alkyl complexes can be synthesized by alkylating rhenium oxyhalide precursors with organozinc reagents. acs.orgacs.org
Targeted Synthesis of Rhenium Carbene and Alkylidene Complexes
Complexes featuring rhenium-carbon double (alkylidene, carbene) and triple (alkylidyne) bonds are of significant interest, particularly for their roles in catalysis, such as olefin metathesis. capes.gov.br Their synthesis requires specific and often multi-step procedures.
Preparation of Rhenium Alkylidene and Alkylidyne Species
High-valent rhenium alkylidene and alkylidyne complexes are often prepared through a sequence of elimination reactions from dialkyl or alkyl-hydride precursors. A common strategy involves the α-hydrogen elimination from a rhenium alkyl complex. acs.org For example, photolysis of ReO₂(CH₂CMe₃)₃ in pyridine (B92270) leads to the α-elimination of neopentane (B1206597) and the formation of a neopentylidene complex, ReO₂(CHCMe₃)(CH₂CMe₃). acs.org
The synthesis of alkylidyne complexes can proceed from alkylidene precursors. The deprotonation of an α-C-H bond in a cationic alkylidene complex is a key method. Rhenium(VII) neopentylidene and neopentylidyne complexes have been successfully synthesized and characterized, highlighting the accessibility of these high-oxidation-state species. acs.orgdocumentsdelivered.comacs.org These synthetic routes have been crucial for developing well-defined olefin metathesis catalysts. acs.org
Table 2: Synthesis of Rhenium Alkylidene and Alkylidyne Complexes
| Complex Type | Synthetic Method | Precursor Example | Product Example | Reference |
|---|---|---|---|---|
| Alkylidene | α-Hydrogen Elimination | ReO₂(CH₂CMe₃)₃ | ReO₂(CHCMe₃)(CH₂CMe₃) | acs.org |
| Alkylidyne | From Alkylidene Precursor | Re(CHCMe₃)Cl₃(L)₂ | Re(CCMe₃)Cl₂(L)₂ | acs.orgdocumentsdelivered.com |
| Alkylidene/Alkylidyne | Sequential Elimination | Re(CH₂CMe₃)₄O | Re(CCMe₃)(CHCMe₃)(OR)₂ | acs.org |
Synthesis of N-Heterocyclic Carbene (NHC) Rhenium Complexes
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and steric tuneability. researchgate.net The synthesis of NHC-rhenium complexes typically involves the reaction of a rhenium precursor with a free NHC or an NHC salt. rsc.orgrsc.org
A common method is the direct ligand substitution of a labile ligand from a rhenium carbonyl halide. For instance, [Re(CO)₅Br] reacts with free NHCs like 1,3-di-mesitylimidazol-2-ylidene (IMes) to yield [Re(IMes)(CO)₄Br]. rsc.org This direct approach is often straightforward and provides access to a wide range of NHC-rhenium complexes. acs.org Alternative routes employ NHC-adducts, which serve as "protected" forms of the carbene, reacting with rhenium precursors to form the desired complexes. nih.gov The resulting NHC-rhenium complexes have shown potential in various applications, including catalysis and photophysics. rsc.org
Functionalization Strategies for Organorhenium Complexes
Functionalization of a pre-synthesized organorhenium complex involves modifying its structure to tune its chemical or physical properties. These strategies can be broadly categorized into ligand substitution, modification of the coordinated ligands, and redox-based transformations.
Ligand Substitution: One of the most common functionalization strategies is the replacement of one or more ligands in the rhenium's coordination sphere. In rhenium carbonyl complexes, carbonyl (CO) ligands can be substituted by other molecules, such as phosphines, isonitriles, or bidentate ligands like bipyridines. For example, bromopentacarbonylrhenium(I) readily undergoes decarbonylation and reacts with tetraethylammonium bromide to form the anionic tribromide complex [Re(CO)₃Br₃]²⁻. wikipedia.org Similarly, fac-[Re(CO)₃]⁺ cores can be functionalized with various hydrophilic phosphine ligands to create mixed-ligand complexes for potential radiopharmaceutical applications. nih.gov The introduction of bulky ligands, such as those containing tert-butyl groups, can influence the complex's stability, solubility, and reactivity. ppor.azmdpi.com
Modification of Coordinated Ligands: This approach involves the chemical transformation of a ligand that is already attached to the rhenium center. This allows for the synthesis of complex molecules that would be difficult to prepare otherwise. For instance, imine-functionalized cyrhetrenyl aldehyde complexes of the type [(η⁵-C₅H₄CHO)Re(CO)₂PR₃] can be synthesized and further modified at the aldehyde group. nih.gov This strategy leverages the stability of the organorhenium fragment while allowing for diverse chemical reactions on the ligand periphery.
Redox-Induced Reactions: The rhenium center can exist in multiple oxidation states, from -3 to +7. wikipedia.org Changing the oxidation state of the metal can activate the complex for different types of reactions. For example, the reductive coupling of rhenium isocyanide complexes, such as [ReCl₂(CN-R)₃(PMePh₂)₂]⁺ where R is a tert-butyl group, can lead to the formation of novel aminocarbyne complexes. acs.org
The following table provides examples of functionalization reactions on organorhenium complexes.
Table 2: Examples of Functionalization Reactions for Organorhenium Complexes
| Starting Complex | Reagent / Condition | Functionalization Type | Resulting Complex / Product | Reference |
|---|---|---|---|---|
| Re(CO)₅Br | Tetraethylammonium Bromide | Ligand Substitution | [NEt₄]₂[Re(CO)₃Br₃] | wikipedia.org |
| [NEt₄]₂[Re(CO)₃Br₃] | Picolinic Acid, Phosphine Ligand (PTA) | Ligand Substitution | fac-[Re(CO)₃(picolinate)(PTA)] | nih.gov |
| [(η⁵-C₅H₄CHO)Re(CO)₂PR₃] | Primary Amines | Ligand Modification (Imine Formation) | [(η⁵-C₅H₄CH=NR')Re(CO)₂PR₃] | nih.gov |
Advanced Spectroscopic Characterization of Organorhenium Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the constitution and stereochemistry of organometallic complexes in solution.
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of atoms within a molecule. In neopentylidene and neopentylidyne rhenium complexes, these techniques are crucial for confirming the presence and structure of the alkyl ligands and for observing the influence of the rhenium center.
For a representative rhenium(VII) neopentylidene/neopentylidyne complex, Re(CCMe₃)(CHCMe₃)(C₅H₅N)₂, the ¹H NMR spectrum reveals distinct signals for the different proton environments. The neopentylidyne tert-butyl protons typically appear as a sharp singlet, as do the tert-butyl protons of the neopentylidene ligand. The most characteristic signal is that of the alkylidene α-proton (Re=H C), which appears at a significantly downfield chemical shift due to the deshielding effect of the electron-deficient rhenium center.
The ¹³C NMR spectrum is equally informative. The quaternary carbons of the tert-butyl groups and the methylene carbons provide signals in the expected aliphatic region. However, the carbons directly bonded to the rhenium center exhibit highly characteristic chemical shifts. The neopentylidyne α-carbon (Re≡C ) and the neopentylidene α-carbon (Re=C H) are significantly deshielded and appear far downfield, often in the range of 250-350 ppm, which is unambiguous evidence for the presence of a metal-carbon multiple bond.
Interactive Table: Representative NMR Data for a Rhenium Neopentylidene Complex
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12-14 | s | Re=H CMe₃ |
| ¹H | ~1.3 | s | Re=CHC(CH₃ )₃ |
| ¹H | ~1.1 | s | Re≡CC(CH₃ )₃ |
| ¹³C | ~290-310 | d | Re=C HMe₃ |
| ¹³C | ~320-340 | s | Re≡C CMe₃ |
| ¹³C | ~50-55 | s | Re=CHC(C Me₃) |
| ¹³C | ~45-50 | s | Re≡CC(C Me₃) |
| ¹³C | ~30-35 | q | Re=CHC(C H₃)₃ |
| ¹³C | ~28-33 | q | Re≡CC(C H₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the specific ancillary ligands and solvent.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the ¹H and ¹³C signals, especially in complexes with multiple overlapping resonances. For instance, an HSQC spectrum would show a direct correlation between the neopentylidene α-proton and the neopentylidene α-carbon, confirming their connectivity.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying specific functional groups. In the context of organorhenium complexes, IR spectroscopy is excellent for detecting the presence of co-ligands, such as carbonyls (CO), and for probing the nature of the rhenium-ligand bonds.
While the Re-C and C-H vibrations of the neopentyl groups fall in the complex fingerprint region of the spectrum, other ligands provide very strong and characteristic signals. For example, in related rhenium carbonyl complexes, the C≡O stretching frequencies are highly sensitive to the electronic environment of the metal center. Stronger electron donation from other ligands results in more back-bonding from rhenium to the CO ligands, weakening the C≡O bond and lowering its stretching frequency.
Interactive Table: Typical IR Absorption Frequencies for Organorhenium Complexes
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (alkyl) stretch | 2850-3000 | Medium-Strong | Present in neopentyl ligands. |
| C≡O stretch | 1900-2100 | Strong | Characteristic of carbonyl ligands. |
| C=C (aromatic) stretch | 1400-1600 | Medium-Weak | Present in pyridine (B92270) or other aromatic ligands. |
| Re=O stretch | 950-1000 | Strong | Characteristic of oxo-rhenium complexes. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectra of organorhenium complexes are often characterized by multiple absorption bands.
Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT) : Common in complexes with π-acceptor ligands (like bipyridine or carbonyls), these involve the excitation of an electron from a metal d-orbital to an empty π* orbital of the ligand. These are often the lowest energy transitions and can be responsible for the color of the complex.
Ligand-Centered (π→π) Transitions*: These are high-energy transitions occurring within the ligands themselves, particularly those with aromatic systems.
For high-valent alkylidene complexes, the spectra can be complex, but the low-energy bands are typically assigned to charge-transfer transitions involving the metal center and its various ligands. The specific energy (λₘₐₓ) of these absorptions is sensitive to the nature of the ligands and the geometry of the complex.
Interactive Table: General UV-Vis Absorption Regions for Organorhenium Complexes
| Transition Type | Wavelength Range (nm) | Description |
| π → π* (Ligand-Centered) | < 350 | High-energy transitions within aromatic or unsaturated ligands. |
| MLCT / LMCT | 350 - 600 | Lower-energy transitions involving the rhenium center and its ligands. The exact position is highly dependent on the complex's specific structure and electronic properties. |
X-ray Diffraction Analysis for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous atomic arrangement in the solid state. This technique has been instrumental in confirming the structures of countless organorhenium complexes, including the neopentylidene and neopentylidyne compounds discussed.
For the complex Re(CCMe₃)(CHCMe₃)(C₅H₅N)₂, X-ray diffraction analysis provides precise data on bond lengths and angles. Key parameters obtained include:
The Re≡C and Re=C bond distances, which are significantly shorter than a Re-C single bond, confirming their multiple bond character.
The bond angles around the rhenium center, which define its coordination geometry (e.g., distorted trigonal bipyramidal).
The orientation of the bulky neopentyl groups and the ancillary pyridine ligands relative to each other.
This solid-state data serves as the ultimate benchmark for structural assignments and provides a static picture that complements the dynamic information obtained from solution-state NMR studies.
Interactive Table: Representative X-ray Crystallographic Data for Re(CCMe₃)(CHCMe₃)(py)₂
| Parameter | Value | Unit | Significance |
| Crystal System | Monoclinic | - | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | - | Defines the specific symmetry elements within the crystal. |
| Re≡C Bond Length | ~1.76 | Å | Confirms triple bond character (very short). |
| Re=C Bond Length | ~1.90 | Å | Confirms double bond character. |
| C≡Re=C Angle | ~105 | ° | Key angle defining the geometry around the metal. |
| Re=C-C Angle | ~150 | ° | Shows the geometry of the alkylidene ligand, often distorted from ideal sp² hybridization. |
Reactivity and Mechanistic Elucidation of Organorhenium Compounds
Mechanistic Pathways in Rhenium-Catalyzed Transformations
Organorhenium compounds are versatile catalysts capable of facilitating a variety of chemical transformations. Their reactivity stems from rhenium's wide range of accessible oxidation states and its ability to form stable complexes with various organic ligands.
Olefin Metathesis Mechanisms Involving Rhenium Alkylidene Species
Olefin metathesis is a powerful reaction for the redistribution of carbon-carbon double bonds. While ruthenium and molybdenum catalysts are more common, rhenium complexes also exhibit catalytic activity. The generally accepted mechanism for this transformation is the Chauvin mechanism. nih.gov
The catalytic cycle is initiated by the reaction of a rhenium alkylidene complex with an olefin. This proceeds through a series of steps:
[2+2] Cycloaddition: The olefin coordinates to the rhenium center and undergoes a [2+2] cycloaddition with the alkylidene ligand to form a key intermediate, a metallacyclobutane.
Cycloreversion: This metallacyclobutane intermediate can then undergo a retro-[2+2] cycloaddition. This step can either regenerate the starting materials or proceed to form a new olefin and a new metal alkylidene species.
Product Release: The newly formed olefin is released, and the new rhenium alkylidene can then react with another olefin molecule to continue the catalytic cycle.
A key feature of this mechanism is the direct involvement of the metal alkylidene and the formation of the four-membered metallacycle. High-valent rhenium(VII) oxo alkylidene complexes have been investigated as catalysts for this process.
Alkyne Metathesis Reaction Pathways
Alkyne metathesis involves the scrambling of carbon-carbon triple bonds, a reaction catalyzed by certain high-valent transition metal complexes, including those of rhenium. wikipedia.org The mechanism is analogous to olefin metathesis and is understood to proceed via metal alkylidyne (carbyne) intermediates. wikipedia.org
The key steps in the catalytic cycle are:
Formation of a Metallacyclobutadiene: An alkyne substrate coordinates to a rhenium alkylidyne complex. This is followed by a [2+2] cycloaddition to form a rhenacyclobutadiene intermediate. acs.orgnih.gov
Cycloreversion and Product Formation: The metallacyclobutadiene intermediate undergoes a cycloreversion, which cleaves the ring to release a new alkyne product. This step also regenerates a rhenium alkylidyne species, which can then participate in the next catalytic cycle. acs.orgnih.gov
Recent studies using density functional theory (DFT) on Re(V)-based alkyne metathesis have provided detailed insights into the energetics of this pathway. acs.orgnih.gov These calculations support the formation of the rhenacyclobutadiene intermediate and highlight the influence of ligand sterics and electronics on catalytic activity. nih.gov Notably, air-stable rhenium(V) complexes have been developed that are tolerant of various functional groups. wikipedia.orgchemistryworld.com
Aldehyde Olefination Mechanisms
Rhenium complexes, particularly high-valent oxo-complexes like methyltrioxorhenium(VII) (MTO), are effective catalysts for the olefination of aldehydes. illinois.eduresearchgate.net This reaction typically involves a diazo compound and a phosphine (B1218219), converting an aldehyde into an alkene. nih.gov
Several mechanistic pathways have been proposed. One prominent mechanism involves the following steps:
Phosphazine Formation: In the initial step, the phosphine reacts with the diazo compound to form a phosphazine. nih.gov
Carbene Formation: The rhenium catalyst reacts with the phosphazine, leading to the extrusion of dinitrogen and phosphine oxide, which generates a rhenium-carbene intermediate. nih.gov
Olefin Formation: This rhenium-carbene species then reacts with the aldehyde. This step is thought to proceed through a metallaoxetane intermediate, which subsequently collapses to form the desired olefin and regenerate the rhenium oxo catalyst. illinois.edu
An alternative pathway suggests the catalytic formation of a phosphorus ylide from the diazo compound, which then undergoes a Wittig-type reaction with the aldehyde. researchgate.net However, the ability of rhenium catalysts to perform olefinations that are not possible under classical Wittig conditions suggests that a metal-carbene pathway is likely operative in many cases. nih.gov
C-H Activation and Functionalization Reactions Mediated by Rhenium
The direct activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a significant goal in synthetic chemistry. Organorhenium complexes have been shown to mediate such transformations. The activation of C-H bonds typically involves the cleavage of the C-H bond by the metal center, forming a metal-carbon bond and a metal-hydride. rsc.org
This process can occur through several mechanisms, including:
Oxidative Addition: A low-valent rhenium center can insert into a C-H bond, leading to a formal oxidation of the metal.
Electrophilic Activation: An electrophilic rhenium complex can attack the electron-rich C-H bond.
Base-Assisted Deprotonation: A ligand on the rhenium complex or an external base can assist in the deprotonation of the C-H bond.
Once the C-H bond is activated, the resulting organorhenium intermediate can undergo further reactions to install a new functional group. Rhenium carbonyl clusters have been shown to react with arenes and heteroarenes through a series of C-H activations. rsc.org These reactions can lead to the formation of new C-C bonds and even the opening of heterocyclic rings. rsc.org The use of directing groups on the substrate can help to control the regioselectivity of the C-H functionalization. diva-portal.orgresearchgate.net
Reactivity in Biomass Conversion Processes
Rhenium-based catalysts are gaining attention for the conversion of biomass into valuable chemicals and fuels. rsc.orgtum.de Rhenium's oxophilicity and its ability to exist in multiple oxidation states make it particularly well-suited for the deoxygenation reactions required to upgrade oxygen-rich biomass feedstocks. rsc.orgrsc.org
Rhenium complexes have demonstrated activity in several key biomass conversion reactions:
Deoxydehydration (DODH): Rhenium catalysts can efficiently remove vicinal hydroxyl groups from biomass-derived polyols (like glycerol (B35011) and sugars) to produce olefins. researchgate.net
Hydrodeoxygenation (HDO): In HDO, rhenium catalysts, often in combination with other metals, are used to remove oxygen atoms from biomass-derived molecules and produce alkanes suitable for fuels. rsc.org
Lignin Depolymerization: Rhenium-based systems can catalyze the cleavage of the robust ether linkages found in lignin, breaking down the complex polymer into valuable aromatic platform chemicals. tum.dersc.org
For example, methyltrioxorhenium (MTO) has been used to catalyze the conversion of D-erythronolactone to γ-butyrolactone, a key precursor for various polymers. rsc.org The mechanisms for these reactions often involve the interaction of the oxygenated substrate with the oxophilic rhenium center, followed by C-O bond cleavage steps.
Ligand Exchange and Photochemical Reactivity of Rhenium Complexes
The ligand sphere around a rhenium center is crucial to its reactivity. Ligand exchange reactions, where one ligand is replaced by another, are fundamental steps in many catalytic cycles. The kinetics and thermodynamics of these exchanges depend on the nature of the ligands and the electronic properties of the rhenium center.
Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089), exhibit rich photochemical properties. chimia.chnih.gov Upon absorption of light, these complexes are promoted to an excited state, typically a metal-to-ligand charge transfer (MLCT) state. chimia.ch This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling a range of photochemical reactions.
One important photoreaction is photochemical ligand substitution (PLS). chimia.ch Irradiation can labilize a ligand, often a carbonyl (CO) group, allowing it to be replaced by another ligand, such as a solvent molecule. rsc.org This property is being explored for the development of photoactivated carbon monoxide-releasing molecules (photoCORMs), which could have therapeutic applications. rsc.org The efficiency and pathway of these photochemical reactions can be tuned by modifying the diimine and ancillary ligands. acs.org
Computational Approaches in Organorhenium Chemistry Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of organorhenium complexes. researchgate.net By approximating the electron density of a molecule, DFT can accurately calculate various molecular properties, such as geometries, vibrational frequencies, and electronic characteristics like ionization energy and electron affinity. researchgate.netsemanticscholar.org
The choice of the density functional approximation (DFA) and basis set is critical for obtaining reliable results. mdpi.com Benchmark studies have assessed the performance of various functionals for rhenium-catalyzed reactions. For instance, in reactions catalyzed by low-valent rhenium(I)/(III) carbonyl complexes, the ωB97XD functional with dispersion correction has been shown to perform excellently. nih.gov For high-valent organorhenium(VII) complexes, hybrid functionals like B2GP-PLYP, TPSSh, B3LYP, and PBE0 have demonstrated better performance than pure GGA or meta-GGA functionals. nih.gov The combination of the hybrid B3LYP functional with the LANL2DZ pseudopotential is also a common and effective choice for calculations on rhenium and technetium complexes. researchgate.net
DFT calculations provide valuable data on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are key to predicting a complex's reactivity. For example, a low HOMO-LUMO energy gap can indicate higher chemical reactivity. researchgate.netgrowingscience.com In the design of Re(I) carbonyl complexes for photodynamic therapy, DFT has been used to show that modifying ligands can reduce the HOMO-LUMO gap, leading to a desirable red-shift in the compound's absorption wavelength. nih.gov
Table 1: Calculated Electronic Properties of Rhenium Complexes Using DFT
| Property | Description | Application in Reactivity Prediction |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept an electron; lower energy suggests greater reactivity as an electrophile. growingscience.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Electrophilicity Index | A measure of the ability of a species to accept electrons. | Used to rank the reactivity of different complexes in interactions with surrounding species. researchgate.net |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to characterize stationary points (as minima or transition states) and can be compared with experimental IR spectra. semanticscholar.org |
This table is generated based on principles described in the cited literature and is for illustrative purposes.
Computational Modeling of Reaction Mechanisms
Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling and improving it. Computational modeling, primarily using DFT, allows researchers to map out the potential energy surface of a reaction involving organorhenium compounds. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, DFT has been used to investigate the mechanism of alkyne-to-vinylidene isomerization at metal centers. rsc.org Such studies can elucidate whether a reaction proceeds through a specific pathway, such as a 1,2-hydrogen shift, and can identify the rate-determining step by calculating the activation energies for each part of the reaction. rsc.orgresearchgate.net In a study on rhenium-catalyzed monoalkylation of phenols, computational and experimental data combined to suggest a mechanism involving reversible C-H activation and an irreversible hydrometalation process. researchgate.net
The accuracy of these mechanistic studies depends heavily on the chosen computational method. A systematic assessment of 16 popular DFT functionals found that for activation energies in rhenium-catalyzed reactions, hybrid functionals generally outperform others. nih.gov Such benchmarks are vital for ensuring that the predicted mechanisms are chemically meaningful.
Theoretical Studies on Ligand-Metal Interactions and Electronic Properties
In studies of rhenium-alkane σ-complexes, DFT calculations have shown that the metal-alkane interaction is primarily due to charge transfer, with about 70-80% of the charge transfer occurring from the alkane to the metal complex and the remainder from metal-to-alkane back-donation. nih.gov These calculations also revealed that rhenium complexes exhibit stronger binding to alkanes compared to their manganese analogues, which is attributed to a greater amount of total charge transfer. nih.gov
The electronic properties of the entire complex are a function of these ligand-metal interactions. The type and position of ligands play a significant role in the electronic applications of rhenium complexes. researchgate.net For instance, in the computational design of Re(I) complexes for photodynamic therapy, it was found that introducing electron-donating substituents into the indole (B1671886) moiety of a ligand primarily increases the HOMO energy, while electron-withdrawing substituents on a pyridine (B92270) ring mainly stabilize the LUMO. nih.gov Both types of substitutions can be used to tune the electronic properties and shift the absorption bands of the complex. nih.gov
Application of Computational Methods in Compound Design
The predictive power of computational chemistry makes it an essential tool for the in silico design of new organorhenium compounds with tailored properties. tib.eursc.org Instead of relying solely on trial-and-error synthesis, researchers can computationally screen a large number of potential candidate molecules to identify the most promising ones for a specific application, such as catalysis or medicine. mdpi.combris.ac.uk
A rational design strategy often involves a sequence of computational evaluation and experimental validation. nih.gov For example, in developing new Re(I) carbonyl complexes for photodynamic therapy, researchers used DFT to study how various modifications—such as extending ligand conjugation, adding substituents, and replacing carbonyls with phosphines—would affect the complexes' absorption wavelengths. nih.gov This computational screening identified promising candidates with red-shifted absorption, a key property for deeper tumor penetration in therapy. nih.gov
This approach allows for the systematic optimization of a compound's properties. By understanding the relationship between structure and electronic properties, as revealed by DFT, chemists can make targeted modifications to ligands to achieve desired outcomes, such as enhancing catalytic activity or tuning photophysical properties. nih.govnih.gov
Catalytic Applications of Rhenium Carbene and Alkylidene Complexes
Rhenium-Catalyzed Olefin Metathesis
Olefin metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon double bonds. While ruthenium and molybdenum complexes are most famous in this field, high-oxidation-state rhenium alkylidene and alkylidyne complexes also serve as effective catalysts.
The generally accepted mechanism for transition-metal-catalyzed olefin metathesis is the Chauvin mechanism. This process is initiated by the [2+2] cycloaddition of an olefin to a metal alkylidene complex, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and form a new metal alkylidene, which continues the catalytic cycle.
Rhenium(VII) alkylidene-alkylidyne complexes, such as Re(CR')(CHR')[OCMe(CF3)2]2 (where R' = CMe3 or CMe2Ph), have been studied for their metathetical reactions with both terminal and internal olefins. acs.org These complexes react with olefins to produce new alkylidene complexes and olefins, consistent with the metathesis pathway. For instance, the reaction of Re(CCMe3)(CHCMe3)[OCMe(CF3)2]2 with propylene (B89431) results in the formation of a methylidene complex, Re(CCMe3)(CH2)[OCMe(CF3)2]2, and 2,2-dimethyl-3-pentene. This demonstrates the direct involvement of the rhenium alkylidene moiety in the bond reorganization process. acs.org
Furthermore, rhenium heptoxide (Re2O7) supported on alumina (B75360) is a highly active heterogeneous catalyst for olefin metathesis, capable of functioning efficiently at room temperature. mdpi.com Methyltrioxorhenium (MTO) is another versatile rhenium catalyst that can be employed for olefin metathesis, showcasing the broader utility of oxo-rhenium species in this transformation. mdpi.com
Table 1: Examples of Rhenium-Catalyzed Olefin Metathesis Reactions
| Catalyst Precursor | Olefin Substrate | Key Product(s) | Reference |
|---|---|---|---|
Re(CCMe3)(CHCMe3)[OCMe(CF3)2]2 |
Propylene | Re(CCMe3)(CH2)[OCMe(CF3)2]2, 2,2-dimethyl-3-pentene |
acs.org |
| Re2O7 on Alumina | Internal & Terminal Olefins | Metathesis products | mdpi.com |
| Methyltrioxorhenium (MTO) | Various Olefins | Metathesis products | mdpi.com |
Rhenium-Mediated Alkyne Metathesis
Alkyne metathesis involves the scrambling of carbon-carbon triple bonds, a reaction catalyzed by high-oxidation-state metal alkylidyne complexes. Rhenium(V) alkylidyne complexes have emerged as particularly robust catalysts for this transformation. researchgate.netwikipedia.org
The mechanism proceeds through the formation of a metallacyclobutadiene intermediate. wikipedia.org An alkyne coordinates to the metal alkylidyne, which then undergoes a [2+2] cycloaddition to form the four-membered ring. This intermediate can then undergo a retro-[2+2] cycloaddition in two different ways, leading to the exchange of alkylidyne fragments. nih.govacs.org
A notable advantage of d2 Re(V) alkylidyne catalysts is their remarkable stability in the presence of air and moisture, along with their excellent tolerance for a wide range of functional groups, including alcohols, amines, and even carboxylic acids. researchgate.netwikipedia.org This contrasts with many highly active d0 molybdenum(VI) and tungsten(VI) alkylidyne catalysts, which are often sensitive to such functionalities. researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to unveil the detailed mechanism, confirming the formation of a rhenacyclobutadiene intermediate and highlighting the influence of ligand sterics on catalytic activity. nih.govacs.org
Catalytic Oxidation Reactions Utilizing Rhenium Oxo Species
High-valent rhenium oxo complexes are powerful oxo-transfer agents and have been extensively used as catalysts for a variety of oxidation reactions. researchgate.net Methyltrioxorhenium (MTO, CH3ReO3) is a preeminent example, demonstrating high activity for epoxidations, C-H bond oxidation, and the oxidation of sulfides and pyridines. mdpi.comresearchgate.net
Rhenium's catalytic activity in oxidation is often attributed to its ability to exist in multiple stable oxidation states. In-situ X-ray photoelectron spectroscopy (XPS) studies on rhenium foils under oxidizing conditions have identified the formation of various rhenium oxides, including a surface layer of Re2O7 and buried sub-oxides containing Re4+, Re2+, and other species. mpg.de These studies suggest that under catalytic conditions for ethylene (B1197577) partial oxidation, the active surface may consist primarily of Re0 and Reδ+ species rather than bulk-stable oxides. mpg.de
The synthesis of various rhenium(V)-oxo complexes with different ligands allows for the tuning of their catalytic properties. univie.ac.at These complexes are often employed with oxidants other than triplet oxygen (O2) due to the spin-forbidden nature of the direct reaction. researchgate.net Rhenium(V)-oxo porphyrinoid complexes have also been developed, showing reactivity that is primarily ligand-based, which can be harnessed for reactions like H-atom abstraction. nih.gov
Rhenium Complexes in CO2 Reduction and Nitrogen Fixation Catalysis
The activation of small, inert molecules like carbon dioxide (CO2) and dinitrogen (N2) is a critical challenge in chemistry. Rhenium complexes have shown significant promise as catalysts for both of these transformations.
Coordination complexes of rhenium(I), particularly fac-tricarbonyl complexes with diimine ligands like 2,2'-bipyridine (B1663995) (bpy), are well-established as effective electrocatalysts and photocatalysts for the reduction of CO2 to carbon monoxide (CO). researchgate.nete3s-conferences.org The catalytic cycle typically involves the two-electron reduction of the complex, followed by the binding and subsequent reduction of CO2. acs.org
Research has focused on modifying the ligand sphere to tune the catalyst's properties. For instance, a series of Re(I) fac-tricarbonyl complexes with aniline-appended bipyridine ligands were shown to outperform the benchmark Re(bpy)(CO)3Cl catalyst. nsf.gov The position of the amine functionality significantly impacted the turnover frequency (TOF), with one isomer achieving a TOF of 239 s−1, a substantial increase over the benchmark's 72.9 s−1. nsf.gov Similarly, complexes with pyridyl-triazole ligands have been investigated as photocatalysts, demonstrating high selectivity for CO production (over 90%). e3s-conferences.org
Table 2: Performance of Selected Rhenium Photocatalysts in CO2 Reduction
| Catalyst | TON of CO (at 100 min) | CO Selectivity (%) | Reference |
|---|---|---|---|
| Re(bpy-COOH)(CO)3Cl | 5.46 | 99.0 | e3s-conferences.org |
| Re(Hphtr)(CO)3Cl | 1.56 | 97.9 | e3s-conferences.org |
| Re(Hpytr)(CO)3Cl | 0.51 | 92.8 | e3s-conferences.org |
The conversion of atmospheric N2 into ammonia (B1221849) (NH3) is a cornerstone of modern industry, predominantly achieved through the energy-intensive Haber-Bosch process. Molecular rhenium complexes offer a potential route to N2 fixation under milder conditions. unc.edu
The strategy often involves the reductive cleavage of the N≡N triple bond to form a metal nitride intermediate, which can then be protonated to release ammonia. Pincer-ligated rhenium complexes have been designed to facilitate this process. For example, a rhenium(III) pincer complex, [ReCl2(PNP)], can be reduced under N2 to form a terminal nitride, [Re(N)Cl(PNP)], via a proposed dinuclear N2-bridged intermediate. acs.org
In some systems, light can be used to drive the thermodynamically unfavorable N2 splitting step. A pincer-ligated rhenium system was shown to form a bridging N2 complex upon reduction, which then undergoes photolytic N2 cleavage upon illumination with blue light to yield an octahedral nitride complex. acs.orgchemrxiv.org This nitride can then be reduced and protonated (e.g., using SmI2/H2O) to produce ammonia in high yield. acs.orgchemrxiv.org This work represents a significant step towards light-driven, rhenium-mediated ammonia synthesis. unc.edu
Emerging Catalytic Roles in Organic Synthesis
Beyond the well-established areas of metathesis and redox catalysis, rhenium complexes are finding increasing application in a variety of other organic transformations. rsc.org
Rhenium carbonyl complexes, such as ReBr(CO)5, can catalytically promote reactions like Friedel-Crafts acylation and tandem cyclizations of acetylenic dienol silyl (B83357) ethers. researchgate.net Lower oxidation state rhenium-carbonyl catalysts are also effective for various carbon-carbon bond-forming reactions involving alkynes and allenes. rsc.org
Cationic rhenium complexes ligated with N-heterocyclic carbenes (NHCs) have been shown to catalyze the transfer hydrogenation of olefins. rsc.org Additionally, rhenium complexes are known to catalyze the reduction of carboxylic acids to alcohols and the alkylation of arenes with alkyl halides under mild conditions. researchgate.netresearchgate.net These diverse applications highlight the versatility of rhenium and underscore its growing importance as a catalyst in synthetic organic chemistry. rsc.org
Future Directions and Interdisciplinary Perspectives in Organorhenium Chemistry
Advancements in Sustainable Rhenium Catalysis
The development of sustainable chemical processes is a primary driver of innovation in organorhenium catalysis. Researchers are exploring green chemistry principles to minimize environmental impact and utilize renewable resources.
Biomass Conversion: Rhenium-based catalysts are gaining attention for their ability to convert lignocellulosic biomass into value-added chemicals and fuels. rsc.org As a versatile and oxophilic element, rhenium is well-suited for reactions like deoxydehydration of polyols, depolymerization of lignin, and hydrodeoxygenation to produce alkanes. rsc.org The focus is on developing heterogeneous Re-based catalysts that offer easier separation and recyclability, contributing to a lower carbon footprint. rsc.org
CO2 Reduction: Photocatalytic and electrocatalytic reduction of carbon dioxide (CO2) into useful fuels is a promising strategy for mitigating climate change. Organorhenium complexes, particularly those with diimine ligands, have shown significant activity in this area. rsc.org A recent strategy involves introducing bifunctional pyrene (B120774) groups into the ligand structure to enhance intermolecular electron transfer and visible-light absorption, enabling CO2 reduction even under natural sunlight. rsc.org Dinuclear rhenium complexes with proton-responsive ligands are also being investigated for their ability to act as selective redox catalysts in electrochemical CO2 reduction. acs.org
| Area of Application | Key Rhenium Compound Type | Objective | Recent Findings |
|---|---|---|---|
| Biomass Conversion | Heterogeneous Re-based catalysts | Conversion of lignocellulose to fuels and chemicals | Effective in deoxydehydration, depolymerization, and hydrodeoxygenation reactions. rsc.org |
| CO2 Reduction | Re(I) carbonyl-diimine complexes | Photocatalytic/electrocatalytic conversion of CO2 to CO or other fuels | Pyrene-functionalized ligands enhance natural light-driven CO2 reduction. rsc.org |
| Water Splitting | Rhenium-based materials | Electrocatalytic production of H2 and O2 | Promising activity for Hydrogen Evolution Reaction (HER) in acidic media. acs.org |
Integration with Advanced Materials Science
The unique electronic and photophysical properties of organorhenium complexes make them attractive for integration into advanced materials. This interdisciplinary approach bridges molecular chemistry with materials science to create functional devices and smart materials.
Luminescent Materials: Rhenium(I) tricarbonyl complexes are well-known for their strong luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net Future work involves incorporating these complexes into polymers or metal-organic frameworks (MOFs) to create robust materials with tunable photophysical properties. rsc.org For instance, introducing rhenium complexes into MOFs can create single-site catalysts for photochemical reactions. rsc.org
Hybrid Inorganic/Molecular Compounds: The assembly of large anionic metal clusters, such as those of rhenium, with organometallic cations is a strategy to create new hybrid materials. academie-sciences.fr These materials can exhibit novel electronic or magnetic properties arising from the interaction between the inorganic and organic components. The increased solubility of these hybrid compounds in organic solvents also opens pathways for solution-based processing and device fabrication. academie-sciences.fr
Semiconductive Materials: Research into cyclopentadienyl (B1206354) rhenium complexes with various substituents is exploring their potential as semiconducting materials. liberty.edu The incorporation of a transition metal like rhenium into an organic framework can modulate the electronic properties, offering possibilities for future electronic applications. liberty.edu
Synergistic Approaches in Ligand and Catalyst Design
The performance of an organorhenium catalyst is intrinsically linked to the design of its ligand sphere. Future advancements will rely on a synergistic combination of experimental synthesis and computational modeling to create highly efficient and selective catalysts.
Pincer and Phosphinoamine Ligands: Rhenium complexes featuring tridentate "pincer" ligands or bidentate phosphinoamine ligands are effective catalysts for processes like the Guerbet reaction, which can produce advanced biofuels such as isobutanol from simpler alcohols. acs.orgbris.ac.uk Mechanistic studies, supported by computational models, suggest that these catalysts often operate via a cooperative mechanism involving the ligand backbone (e.g., N-H moiety), which is crucial for their activity. acs.orgbris.ac.uk
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for understanding reaction mechanisms and predicting catalyst performance. rsc.orgnih.gov For example, in rhenium-catalyzed alkyne metathesis, computational studies have unveiled how the sterics of both the ligand and the substrate govern catalyst activity, providing insights that can guide the design of more efficient systems. nih.gov Similarly, DFT has been used to elucidate the complex reduction chemistry of dinuclear rhenium catalysts for CO2 reduction. acs.org
Proton-Responsive Ligands: Designing ligands with built-in proton relays is an emerging strategy for accelerating catalytic reactions that involve proton transfer, such as CO2 reduction. acs.org A phenol (B47542) group placed in close proximity to the rhenium active center can facilitate proton delivery during catalysis, enhancing efficiency and selectivity. acs.org
Emerging Methodologies in Rhenium Organometallic Synthesis
Developing new synthetic routes to organorhenium compounds is crucial for accessing novel structures and improving the sustainability of chemical production. Modern synthetic chemistry is focused on creating more efficient, safer, and environmentally benign methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
